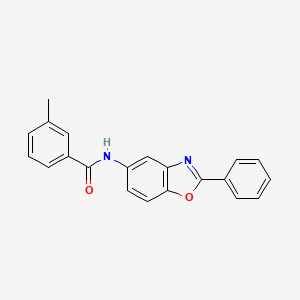
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, also known as MMB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MMB is a benzoxazole derivative that has a unique chemical structure, making it a promising candidate for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to exert its anti-inflammatory and anti-oxidant effects by modulating the activity of certain signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exert a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory techniques, making it easily accessible to researchers. In addition, this compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. One potential area of research is the development of new anti-cancer drugs based on the chemical structure of this compound. Another potential area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases. In addition, further studies are needed to investigate the potential side effects of this compound and its safety profile.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves the condensation of 2-aminobenzophenone and 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It has also been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and asthma. In addition, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-5-9-16(12-14)20(24)22-17-10-11-19-18(13-17)23-21(25-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGKWOITGCXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
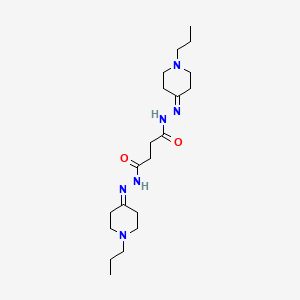
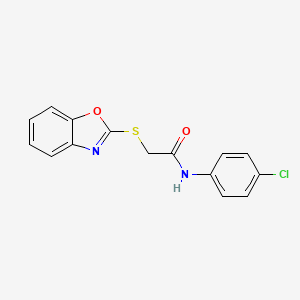
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
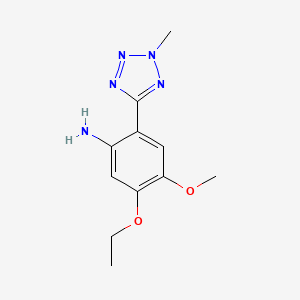
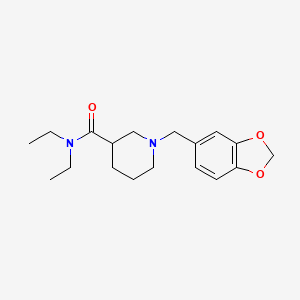
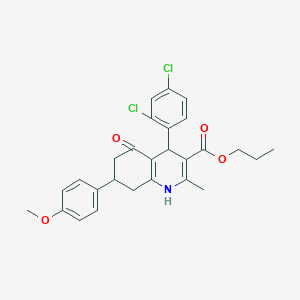
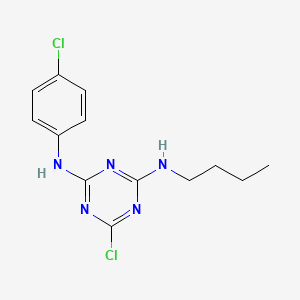
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)